molecular formula C26H30O5 B224078 Cedrelone CAS No. 1254-85-9

Cedrelone

Cat. No.: B224078
CAS No.: 1254-85-9
M. Wt: 422.5 g/mol
InChI Key: OQMUOVSEPOBWMK-BWLMZZBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Properties

IUPAC Name

(1R,2R,4R,6S,7S,10R,11R)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O5/c1-22(2)17(27)7-9-23(3)16-6-10-24(4)15(14-8-11-30-13-14)12-18-26(24,31-18)25(16,5)21(29)19(28)20(22)23/h7-9,11,13,15-16,18,28H,6,10,12H2,1-5H3/t15-,16+,18+,23+,24-,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMUOVSEPOBWMK-BWLMZZBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C=CC2(C1=C(C(=O)C3(C2CCC4(C35C(O5)CC4C6=COC=C6)C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@]4(C=CC(=O)C(C4=C(C(=O)[C@]3([C@@]15[C@H](O5)C[C@H]2C6=COC=C6)C)O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254-85-9
Record name Cedrelone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001254859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cedrelone
Reactant of Route 2
Cedrelone
Reactant of Route 3
Cedrelone
Reactant of Route 4
Cedrelone
Reactant of Route 5
Cedrelone
Reactant of Route 6
Cedrelone
Customer
Q & A

ANone: While the precise molecular targets of Cedrelone are still under investigation, research suggests several mechanisms of action:

  • Mitochondrial-mediated Apoptosis: this compound induces apoptosis in cancer cells, likely by increasing reactive oxygen species (ROS) and disrupting mitochondrial membrane potential (MMP). []
  • Inhibition of Angiogenesis: this compound shows potential to inhibit the formation of new blood vessels, a crucial process in tumor growth and progression. []
  • Cell Cycle Disruption: this compound can trigger cell cycle arrest in the G2/M phase, halting the proliferation of cancer cells. []
  • Modulation of ERK/MAPK Signaling Pathway: This pathway is often dysregulated in cancer, and this compound's ability to modulate it contributes to its anticancer effects. []
  • Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): Some this compound derivatives exhibit moderate inhibitory activity against 11β-HSD1, an enzyme implicated in metabolic disorders. []
  • Inhibition of Protease Activity: this compound reduces protease activity in the midgut of Spodoptera frugiperda larvae, potentially disrupting digestion and impacting growth. []

ANone:

  • Molecular Formula: C26H30O5 []
  • Spectroscopic Data:
    • IR: Characteristic peaks for hydroxyl, carbonyl, and furan ring functionalities. [, ]
    • NMR (1H and 13C): Data consistent with the presence of a furan ring, hydroxyl group, and a complex ring system characteristic of limonoids. [, , ]
    • Mass Spectrometry: Provides information about the molecular weight and fragmentation pattern of this compound. [, ]

A: Limited research is available regarding the material compatibility and stability of this compound under various conditions. Studies primarily focus on its extraction and isolation from natural sources. [, ]

ANone: Current research primarily focuses on the biological activities of this compound rather than its catalytic properties. Therefore, information on its reaction mechanisms, selectivity, and catalytic applications is limited.

A: Yes, molecular docking studies have been conducted to investigate the interaction of this compound and its derivatives with potential target proteins, such as Glycogen Synthase Kinase-3β (GSK-3β). [] This research helps to understand the potential binding modes and affinities of this compound analogs.

ANone:

  • Acetylation: Modifying this compound through acetylation can enhance its cytotoxic activity against cancer cells. []
  • Furyl-δ-Lactone Core: This structural motif appears crucial for the interaction of this compound and related compounds with target proteins, such as GSK-3β. []
  • Presence of Specific Functional Groups: Studies suggest that the presence and position of hydroxyl, carbonyl, and epoxide groups influence the biological activity of this compound and its analogs. [, , ]

A: While detailed information on the stability of this compound under various conditions is limited, studies have explored its extraction and isolation using different techniques, suggesting potential strategies for handling and processing. [, ] Research on specific formulations to enhance its stability, solubility, or bioavailability is currently lacking.

ANone: Comprehensive data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in living organisms is currently limited. Further research is needed to establish its in vivo activity, efficacy, and potential for therapeutic development.

A:

  • In vitro: this compound demonstrates promising anticancer activity against various human cancer cell lines, including breast cancer (MDA-MB-231), [, ] glioma (U87), [] and others. It exhibits antiproliferative, pro-apoptotic, and anti-migratory effects in these models.

ANone: Currently, research on specific resistance mechanisms against this compound is scarce. Further investigation is necessary to determine potential cross-resistance with other compounds or drug classes, particularly if it advances to clinical development.

A: While detailed toxicological data for this compound in humans is limited, studies in insects suggest potential adverse effects on growth, development, and survival. [, , , , , ] Further research is crucial to establish its safety profile, including potential long-term effects, before considering clinical applications.

ANone:

  • Early Studies: Initial investigations focused on the isolation and structural characterization of this compound from natural sources like Cedrela toona. [, , ]
  • Bioactivity Exploration: Subsequent research revealed the insecticidal properties of this compound against various insect pests. [, , , , ]
  • Anticancer Potential: More recent studies have uncovered the promising anticancer activity of this compound against different human cancer cell lines, suggesting a new avenue for therapeutic development. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.